molecular formula C15H28N2O3 B13424362 Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate

Tert-butyl4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B13424362
M. Wt: 284.39 g/mol
InChI Key: OEHTWWPRGLHVPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its tert-butyl ester group, which provides stability and reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-hydroxypiperidine: Similar in structure but with different functional groups.

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in targeted protein degradation.

    tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another piperidine derivative with distinct applications.

Uniqueness

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, its synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H28N2O3 and a molecular weight of approximately 284.39 g/mol. It features a tert-butyl group, hydroxyl group, and piperidine moiety, which contribute to its chemical reactivity and potential pharmacological effects .

Biological Activity

1. Enzyme Inhibition:
Research indicates that tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate exhibits inhibitory effects on specific enzymes crucial for microbial survival. Notably, it has been shown to inhibit the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase from Mycobacterium tuberculosis, suggesting potential applications in developing antimicrobial agents. This inhibition is critical as it targets pathways essential for bacterial virulence.

2. Neuroactive Properties:
Similar piperidine derivatives have been investigated for their neuroactive properties. The presence of the piperidine ring suggests that this compound may also play a role in treating neurological disorders. For instance, compounds with structural similarities have demonstrated protective effects against amyloid beta peptide-induced toxicity in astrocytes, indicating that this compound could potentially mitigate neurodegenerative processes .

Case Study 1: In Vitro Studies on Neuroprotection

In a study examining the protective effects of related compounds against amyloid beta (Aβ) toxicity, it was found that certain derivatives could significantly enhance cell viability in astrocytes exposed to Aβ. Although specific data on tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate is limited, the structural similarities suggest it may exhibit comparable neuroprotective effects .

Case Study 2: Antimicrobial Activity

A comparative analysis of various piperidine derivatives revealed that modifications to the structure can lead to significant differences in biological activity. For example, certain derivatives showed potent inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of structurally related compounds .

Synthesis Methods

The synthesis of tert-butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate can be achieved through several methods:

  • Direct Alkylation: Involves reacting piperidine derivatives with tert-butyl chloroformate.
  • Hydroxylation Reactions: Utilizing hydroxylating agents to introduce the hydroxyl group at the appropriate position on the piperidine ring.

These synthetic pathways are essential for developing more complex molecules or modifying existing compounds for specific applications.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
M4 Derivativeβ-secretase Inhibitor15.4Prevents Aβ aggregation
Tert-butyl 4-hydroxy-piperidineEnzyme InhibitorN/ATargets Mycobacterium tuberculosis

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-piperidin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-10-6-15(19,7-11-17)12-4-8-16-9-5-12/h12,16,19H,4-11H2,1-3H3

InChI Key

OEHTWWPRGLHVPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CCNCC2)O

Origin of Product

United States

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